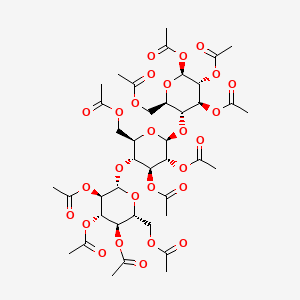

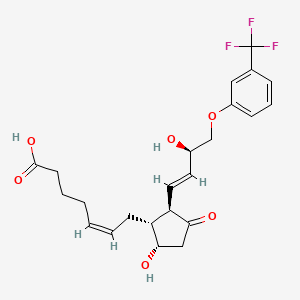

![molecular formula C23H32ClN3O3 B593310 (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/structure/B593310.png)

(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Orexin receptors R1 (OX1R) and OX2R mediate the action of the neuropeptides orexin A and orexin B. TCX-OX2-29 is an antagonist of OX2R (pKi = 7.5) that exhibits >250-fold selectivity for hOX2R compared with hOX1R (IC50s = 40 nM and >10,000 nM, respectively). It blocks the inhibitory action of orexin A on forskolin-induced cAMP formation.

Scientific Research Applications

O'Reilly, Derwin, and Lin (1990) prepared optically pure (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid in hydrochloride form, demonstrating its application in asymmetric hydrogenation studies and its potential in synthesizing enantiomerically pure compounds (O'reilly, Derwin, & Lin, 1990).

Granik et al. (1982) explored the reactions of 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with acyl chlorides, leading to the synthesis of various isoquinoline derivatives, indicating its use in organic synthesis (Granik, Knyazeva, Persianova, Solov’eva, & Glushkov, 1982).

Mikhailovskii et al. (2013) described the acylation of 3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene acetonitrile, producing various derivatives, demonstrating its application in creating new chemical entities (Mikhailovskii, Surikova, Chugainov, & Vakhrin, 2013).

Fujita et al. (2000) conducted Diels-Alder reactions with 2(1H)-pyridones, producing isoquinoline derivatives, showcasing the compound's utility in complex chemical reactions (Fujita, Hoshino, Tomisawa, & Hongo, 2000).

Hassaneen et al. (2012) synthesized various heterocyclic compounds containing pyridine, pyrimidine, and triazole ortho-fused to the isoquinoline moiety, indicating its role in developing novel heterocyclic systems (Hassaneen, Abunada, Hassaneen, & Miqdad, 2012).

Phillips and Castle (1980) utilized the compound in synthesizing a variety of dihydro-11bH-quino[1,2-c]quinazolines, further highlighting its versatility in chemical synthesis (Phillips & Castle, 1980).

Nagarajan et al. (1994) explored its condensation reactions leading to the formation of novel potential alkaloidal systems, demonstrating its potential in alkaloid synthesis (Nagarajan, Rodrigues, Nethaji, Vöhler, & Philipsborn, 1994).

Yusov et al. (2019) synthesized various derivatives showing analgesic and anti-inflammatory activities, indicating its application in medicinal chemistry (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Azamatov et al. (2023) evaluated the local anesthetic activity, acute toxicity, and structure-toxicity relationship of isoquinoline alkaloid derivatives, suggesting its use in pharmacological research (Azamatov et al., 2023).

Carly et al. (1996) demonstrated its use in Diels-Alder reactions of pyridine o-quinodimethane analogues, underlining its role in organic reaction mechanisms (Carly, Cappelle, Compernolle, & Hoornaert, 1996).

Mechanism of Action

Target of Action

TCS OX2 29, also known as (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride, is a potent and selective antagonist for the orexin receptor subtype OX2 . The primary target of TCS OX2 29 is the orexin-2 receptor (OX2R) .

Mode of Action

TCS OX2 29 interacts with its target, the OX2R, by binding to it and inhibiting its function . It has an IC50 value of 40 nM, indicating its high affinity for the OX2R . It displays around 250-fold selectivity for OX2R over the OX1 receptor .

Biochemical Pathways

Upon binding to the OX2R, TCS OX2 29 inhibits the accumulation of inositol trisphosphate (IP3) and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in cells transfected with the OX2R . These biochemical events are part of the signaling pathways downstream of the OX2R .

Pharmacokinetics

It is known that tcs ox2 29 can be administered via intraperitoneal injection .

Result of Action

The molecular and cellular effects of TCS OX2 29’s action include the suppression of conditioned place preference (CPP) acquisition and expression in both naïve and dependent mice . This suggests that TCS OX2 29 may have potential therapeutic applications in conditions related to reward and addiction .

Biochemical Analysis

Biochemical Properties

(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride plays a significant role in biochemical reactions. It inhibits orexin A induced IP3 accumulation and ERK1/2 phosphorylation in CHO cells transfected with the orexin-2 receptor .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the orexin-2 receptor. It acts as an antagonist, inhibiting the activation of the receptor and subsequently affecting downstream signaling pathways .

properties

IUPAC Name |

(2S)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3.ClH/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26;/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3;1H/t21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKNHFJTMINMBP-ZMBIFBSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does TCS OX2 29 interact with the orexin-2 receptor?

A1: TCS OX2 29 acts as a competitive antagonist at the OX2R. It binds to the receptor, preventing the endogenous ligands, orexin-A and orexin-B, from binding and activating the receptor. [, , ]

Q2: What are the downstream effects of blocking the orexin-2 receptor with TCS OX2 29?

A2: Blocking OX2R with TCS OX2 29 disrupts orexinergic signaling. Since orexins are involved in various physiological processes like sleep/wake regulation, feeding behavior, pain modulation, and reward pathways, blocking their action can influence these processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Can you give specific examples of how TCS OX2 29 has been shown to modulate physiological processes in research?

A3: Studies have shown that TCS OX2 29 can:

- Reduce lateral hypothalamus-induced antinociception in various pain models, including acute, tonic, and inflammatory pain. [, , , , , ]

- Attenuate morphine sensitization and tolerance. [, ]

- Reduce ethanol self-administration in rats. []

- Modulate stress-induced antinociception. [, ]

Q4: Does TCS OX2 29 affect both orexin receptor subtypes (OX1R and OX2R)?

A4: TCS OX2 29 exhibits selectivity for OX2R over OX1R. While it effectively blocks OX2R, it shows significantly lower affinity for OX1R. [, , , , , , ]

Q5: Are the effects of TCS OX2 29 solely mediated by OX2R antagonism, or are there other potential targets?

A5: While TCS OX2 29 is a selective OX2R antagonist, research suggests possible interactions with other systems like the endocannabinoid system, particularly at higher doses. Further research is needed to fully characterize these potential interactions. [, , ]

Q6: What is the molecular formula and weight of TCS OX2 29?

A6: The molecular formula of TCS OX2 29 is C24H31N3O5 • HCl. Its molecular weight is 478.0 g/mol. []

Q7: Is there information available regarding the material compatibility and stability of TCS OX2 29 under various conditions?

A7: The provided research papers primarily focus on the biological activity and pharmacological effects of TCS OX2 29. Information on its material compatibility and stability under various conditions is limited in these studies.

Q8: What is known about the pharmacokinetic properties (absorption, distribution, metabolism, excretion) of TCS OX2 29?

A8: The provided research focuses primarily on the pharmacodynamic effects of TCS OX2 29. Details about its pharmacokinetic properties are limited within these studies.

Q9: What types of in vitro and in vivo models have been used to study TCS OX2 29?

A9: TCS OX2 29 has been studied in a variety of in vivo models, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

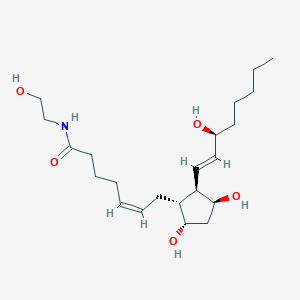

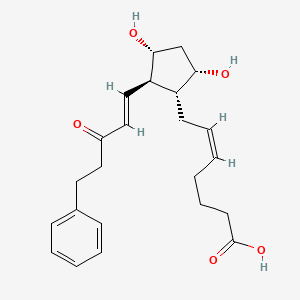

![Sodium 2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593232.png)

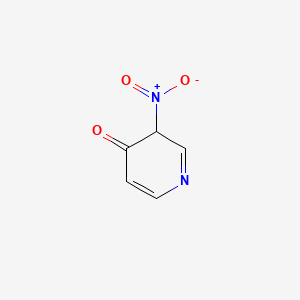

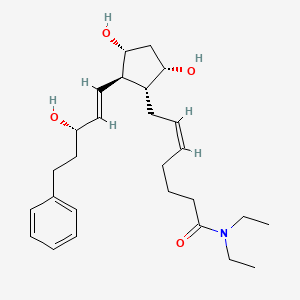

![7-[2-(3-Cyclohexyl-3-hydroxyprop-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B593236.png)

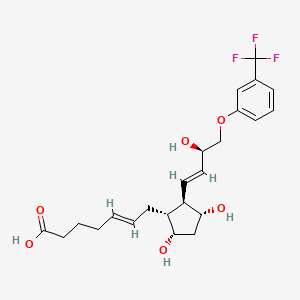

![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)